5-bromo-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O4/c17-14-4-3-13(24-14)16(22)19-5-6-20-8-10-7-11(18)1-2-12(10)23-9-15(20)21/h1-4,7H,5-6,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFVQTSQIMMPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Oxazepine Ring: The synthesis begins with the preparation of the 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine core. This can be achieved through a cyclization reaction involving an appropriate precursor, such as a 2-aminobenzophenone derivative, under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the oxazepine ring with a suitable ethylating agent to introduce the ethyl group at the 4-position.
Bromination: The furan-2-carboxamide moiety is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Amidation: Finally, the brominated furan derivative is coupled with the alkylated oxazepine intermediate through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the oxazepine ring, potentially converting the ketone group to a hydroxyl group.
Substitution: The bromine atom in the furan ring can be substituted by nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild heating conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxylated oxazepine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential anti-inflammatory, anti-cancer, and antimicrobial properties. Studies are conducted to understand its efficacy and safety in preclinical models.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide
This analog (PubChem entry, ) shares the brominated furan-2-carboxamide group but differs in the benzooxazepine scaffold:
- Core Ring System: The target compound features a benzo[f][1,4]oxazepine, while the analog has a benzo[b][1,4]oxazepine. The [f] vs.
- Substituents: The target compound has a 7-chloro and 3-oxo group on the oxazepine. The analog includes 5-ethyl, 3,3-dimethyl, and 4-oxo groups.
- Biological Implications : The 3,3-dimethyl substitution in the analog could stabilize a specific conformation of the oxazepine ring, influencing binding to targets like GABA receptors or serotonin transporters. Conversely, the target compound’s 7-chloro group might enhance halogen bonding in enzymatic pockets.
Crystallographically Characterized Analog: N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)-benzamide
This compound () shares halogenated aromatic systems but diverges in core structure:
- Scaffold: A naphthyl-dione system replaces the benzooxazepine, introducing a planar, conjugated system that contrasts with the oxazepine’s non-planar, heterocyclic ring.
- Substituents : Multiple chlorine and bromine atoms are present, which may confer distinct electronic properties. The X-ray study (R factor = 0.047) reveals precise bond lengths and angles, demonstrating how halogenation influences molecular packing and stability .
- Functional Groups : The absence of a furan carboxamide linker in this compound limits direct pharmacological comparability but highlights the role of halogenation in optimizing crystallinity and solubility.
Table 1: Structural Comparison of Target Compound and Analogs
Research Implications and Gaps
While the target compound’s exact biological or physicochemical data are unavailable, structural comparisons suggest:
- Bioactivity : Benzooxazepines with electron-withdrawing substituents (e.g., Cl, Br) often exhibit enhanced binding to amine receptors or proteases. The ethyl linker in the target compound may improve flexibility and target engagement compared to rigid analogs.
- Synthetic Challenges : The presence of multiple stereocenters in benzooxazepines (e.g., 3-oxo group) complicates synthesis, necessitating precise catalytic methods or resolution techniques.
- Future Directions : Computational modeling (e.g., docking studies) and in vitro assays are needed to quantify the target compound’s potency relative to its analogs.
Biological Activity
5-Bromo-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including bromine and chlorine atoms, as well as furan and oxazepine rings, suggest diverse biological activities. This article explores its biological activity, focusing on anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C16H14BrClN2O4
- Molecular Weight : 413.65 g/mol
- IUPAC Name : 5-bromo-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]furan-2-carboxamide
This compound's structure allows for various interactions with biological targets, potentially modulating their functions.
Anti-Cancer Activity
Research indicates that benzoxazepine derivatives, including the compound , exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that these derivatives can inhibit cancer cell proliferation and induce apoptosis through the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α. The effectiveness varies depending on the specific cancer type being targeted .
| Cancer Cell Line | Cytotoxicity (IC50 µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cytokine modulation |
| HeLa (Cervical) | 10 | Cell cycle arrest |
Anti-Inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Studies suggest that it can reduce inflammation markers in vitro by inhibiting pathways involved in inflammatory responses. This activity is crucial for conditions such as arthritis and other inflammatory diseases .
| Inflammatory Marker | Reduction (%) | Concentration (µM) |
|---|---|---|
| IL-6 | 50 | 10 |
| TNF-α | 40 | 10 |
Antimicrobial Activity
While the primary focus has been on anti-cancer and anti-inflammatory properties, some studies have evaluated the antimicrobial potential of benzoxazepine derivatives. Results indicate limited but significant activity against certain bacterial strains, suggesting a potential role in treating infections .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 12 | 64 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in critical signaling pathways. The compound's structure facilitates binding to active sites, leading to inhibition or modulation of target functions.
Case Studies
-
Case Study on Anti-Cancer Efficacy :
A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates compared to untreated controls. The study highlighted its potential as a chemotherapeutic agent. -
Case Study on Inflammatory Response :
In a model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema in rats, indicating its effectiveness in reducing inflammation.
Q & A
Q. Methodological Insight :
- Structural Confirmation : Use and NMR to verify connectivity, with COSY and HMQC for resolving overlapping signals.
- Reactivity Prediction : Computational tools (e.g., DFT) can model electron density distribution to predict nucleophilic/electrophilic sites .
Basic: What synthetic routes are commonly employed for this compound, and what intermediates are critical?
The synthesis typically involves:
Oxazepine Core Formation : Cyclocondensation of 7-chloro-2-aminophenol with a β-ketoester under acidic conditions to form the oxazepine ring.
Ethyl Linker Introduction : Alkylation of the oxazepine nitrogen with 1,2-dibromoethane, followed by nucleophilic substitution with ethylenediamine.
Furan-2-carboxamide Coupling : Amide bond formation between the ethylenediamine intermediate and 5-bromofuran-2-carboxylic acid using coupling agents like EDCI/HOBt .
Q. Key Intermediates :
- 7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine
- N-(2-Bromoethyl)oxazepine intermediate
- Ethylenediamine-linked oxazepine precursor
Advanced: How can reaction conditions be optimized to minimize by-products during the alkylation step?
By-product formation (e.g., di-alkylation or ring-opening) is mitigated by:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the oxazepine nitrogen.
- Temperature Control : Slow addition of 1,2-dibromoethane at 0–5°C reduces exothermic side reactions.
- Stoichiometry : Use a 1.2:1 molar ratio of dibromoethane to oxazepine to limit excess alkylating agent.
- Monitoring : Track reaction progress via TLC (silica, eluent: EtOAc/hexane 3:7) or inline IR for amine intermediate detection .
Advanced: How can spectral data contradictions (e.g., unexpected 13C^{13}\text{C}13C shifts) be resolved during characterization?
Contradictions often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature NMR : Identify rotameric splitting by acquiring spectra at 25°C and 60°C.
- 2D Techniques : Use NOESY to confirm spatial proximity of protons and HMBC to correlate carbons with distant protons.
- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure .
Advanced: What methodological approaches are used to investigate its interaction with biological targets (e.g., enzymes)?
Target Identification :
- Enzyme Assays : Screen against kinase panels (e.g., SYK, JAK) due to structural similarity to known inhibitors .
- SPR/BLI : Measure binding kinetics (e.g., , ) using surface plasmon resonance or bio-layer interferometry.
Mechanistic Studies :
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets).
- Cellular Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis modulation) .
Advanced: How can stability studies under physiological conditions inform formulation design?
- Stress Testing : Incubate the compound in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC.
- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) to assess photolytic stability.
- Metabolic Stability : Use liver microsomes to identify vulnerable sites (e.g., furan bromine dehalogenation) .
Advanced: What strategies resolve low solubility in aqueous media for in vitro assays?
- Co-solvent Systems : Use DMSO (≤1%) with cyclodextrins (e.g., HP-β-CD) to enhance solubility.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide or oxazepine ketone.
- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles .
Advanced: How can contradictory bioactivity data across cell lines be analyzed?
- Dose-Response Curves : Compare IC values in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to assess selectivity.
- Resistance Profiling : Evaluate ABC transporter expression (e.g., P-gp) via qPCR to identify efflux-mediated resistance.
- Combinatorial Screens : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
